Cas no 1001227-79-7 ((S)-3-Amino-2-(4-chloro-phenyl)-propionic acid)

(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid is a chiral non-proteinogenic amino acid derivative featuring a 4-chlorophenyl substituent and a carboxylic acid functional group. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis and pharmaceutical applications, particularly in the development of peptidomimetics and enzyme inhibitors. The presence of the 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability in bioactive compounds. This compound serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of tailored analogs with modified pharmacological properties. Its high purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Suitable for use in peptide coupling reactions and as a building block for small-molecule drug discovery.
(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid structure
1001227-79-7 structure
商品名:(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid
CAS番号:1001227-79-7
MF:C9H10ClNO2
メガワット:199.634201526642
CID:4675457
PubChem ID:34177324

(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid 化学的及び物理的性質

名前と識別子

    • (S)-3-Amino-2-(4-chloro-phenyl)-propionic acid
    • (R)-3-Amino-2-(4-chloro-phenyl)-propionic acid
    • (2R)-3-amino-2-(4-chlorophenyl)propanoic acid
    • DS-019309
    • GS-0829
    • 1001227-79-7
    • AT40034
    • MFCD18782986
    • AKOS026750677
    • (2S)-3-amino-2-(4-chlorophenyl)propanoic acid
    • (S)-3-Amino-2-(4-chlorophenyl)propanoic acid
    • インチ: 1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
    • InChIKey: NCFOMSKIIHPPCQ-QMMMGPOBSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)[C@@H](C(=O)O)CN

計算された属性

  • せいみつぶんしりょう: 199.0400063g/mol
  • どういたいしつりょう: 199.0400063g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3
  • 疎水性パラメータ計算基準値(XlogP): -1.2

(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P00IZZG-1g
(2S)-3-amino-2-(4-chlorophenyl)propanoic acid
1001227-79-7 98%
1g
$226.00 2023-12-27
A2B Chem LLC
AI85644-250mg
(2S)-3-amino-2-(4-chlorophenyl)propanoic acid
1001227-79-7 98%
250mg
$74.00 2024-04-20
1PlusChem
1P00IZZG-250mg
(2S)-3-amino-2-(4-chlorophenyl)propanoic acid
1001227-79-7 98%
250mg
$84.00 2023-12-27
A2B Chem LLC
AI85644-1g
(2S)-3-amino-2-(4-chlorophenyl)propanoic acid
1001227-79-7 98%
1g
$200.00 2024-04-20
A2B Chem LLC
AI85644-100mg
(2S)-3-amino-2-(4-chlorophenyl)propanoic acid
1001227-79-7 98%
100mg
$44.00 2024-04-20
1PlusChem
1P00IZZG-100mg
(2S)-3-amino-2-(4-chlorophenyl)propanoic acid
1001227-79-7 98%
100mg
$50.00 2023-12-27

(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid 関連文献

(S)-3-Amino-2-(4-chloro-phenyl)-propionic acidに関する追加情報

Introduction to (S)-3-Amino-2-(4-chloro-phenyl)-propionic Acid (CAS No. 1001227-79-7)

(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid, identified by its CAS number 1001227-79-7, is a significant compound in the field of pharmaceutical chemistry and biotechnology. This enantiomerically pure compound has garnered considerable attention due to its unique structural properties and potential applications in drug development and biochemical research.

The molecular structure of (S)-3-Amino-2-(4-chloro-phenyl)-propionic acid consists of a propionic acid backbone substituted with an amino group at the third carbon and a 4-chlorophenyl group at the second carbon. This specific arrangement imparts distinct chemical and biological characteristics, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

In recent years, advancements in medicinal chemistry have highlighted the importance of enantiopure compounds in drug design. The stereochemistry of (S)-3-Amino-2-(4-chloro-phenyl)-propionic acid plays a crucial role in determining its biological activity, solubility, and metabolic stability. This has led to increased research interest in developing efficient synthetic routes to produce this compound with high enantiomeric purity.

One of the most compelling aspects of (S)-3-Amino-2-(4-chloro-phenyl)-propionic acid is its utility as a building block in the synthesis of more complex molecules. For instance, it has been employed in the development of protease inhibitors, which are essential in treating various inflammatory and infectious diseases. The presence of both an amino group and a carboxylic acid group allows for facile coupling reactions, enabling the construction of diverse pharmacophores.

Recent studies have demonstrated the potential of (S)-3-Amino-2-(4-chloro-phenyl)-propionic acid in modulating enzyme activity and receptor binding. Its structural motif is reminiscent of several known bioactive compounds, suggesting that it could serve as a scaffold for discovering new therapeutic agents. Moreover, its chiral center makes it an attractive candidate for studying stereoselective interactions in biological systems.

The synthesis of (S)-3-Amino-2-(4-chloro-phenyl)-propionic acid has been optimized through various chemical methodologies, including asymmetric hydrogenation and enzymatic resolution. These approaches ensure high yields and minimal racemization, making the compound readily available for industrial applications. The growing demand for enantiopure intermediates has spurred innovation in synthetic techniques, further enhancing the accessibility of this valuable compound.

In addition to its pharmaceutical applications, (S)-3-Amino-2-(4-chloro-phenyl)-propionic acid has found utility in biochemical research. It serves as a substrate for enzymes involved in amino acid metabolism, providing insights into metabolic pathways and disease mechanisms. Researchers have leveraged this compound to study enzyme kinetics and develop novel diagnostic tools.

The future prospects of (S)-3-Amino-2-(4-chloro-phenyl)-propionic acid are promising, with ongoing research exploring its role in emerging therapeutic areas such as oncology and neurology. Its structural features make it a versatile tool for designing molecules that can interact with specific biological targets. As synthetic methodologies continue to evolve, the accessibility and scalability of this compound will likely increase, fostering further innovation in drug discovery.

In conclusion, (S)-3-Amino-2-(4-chloro-phenyl)-propionic acid (CAS No. 1001227-79-7) is a multifaceted compound with significant implications in pharmaceutical chemistry and biotechnology. Its unique structural properties and broad applicability make it a cornerstone in the development of novel therapeutics and biochemical research tools. As scientific understanding advances, the role of this compound is expected to expand, contributing to groundbreaking discoveries in medicine and life sciences.

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